Receptor Selectivity Profile: Neladenoson vs. Capadenoson
Neladenoson demonstrates a highly selective agonist profile for the adenosine A1 receptor (A1R) with minimal activity at the A2B receptor, distinguishing it from capadenoson which exhibits potent A2B receptor agonism [1]. Specifically, capadenoson binds to human A2B receptors with an EC50 of 1.1 nM, while neladenoson shows weak, biased agonism at the A2B receptor .
| Evidence Dimension | A2B Receptor Agonism |
|---|---|
| Target Compound Data | Weak, biased A2B agonism |
| Comparator Or Baseline | Capadenoson: EC50 = 1.1 nM at human A2B |
| Quantified Difference | Neladenoson lacks potent A2B activity; capadenoson is a potent A2B agonist |
| Conditions | In vitro molecular signaling assays; cell lines expressing human adenosine receptors [REFS-1, REFS-2] |
Why This Matters
This selectivity profile is critical for procurement decisions as A2B receptor activation can lead to distinct physiological effects, and neladenoson's cleaner A1R selectivity may translate to a different safety/efficacy profile compared to capadenoson.
- [1] Nguyen ATN, et al. Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure. Front Pharmacol. 2021;12:628060. View Source
